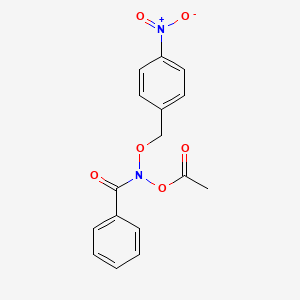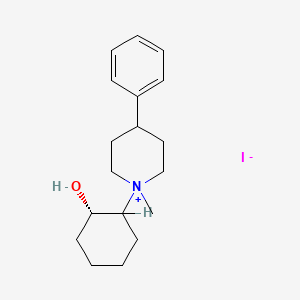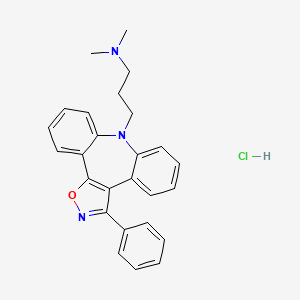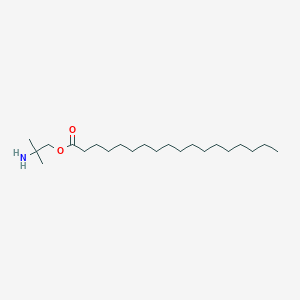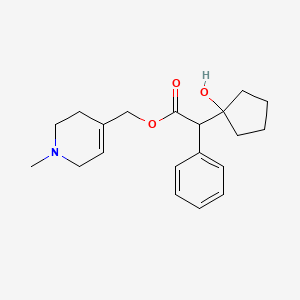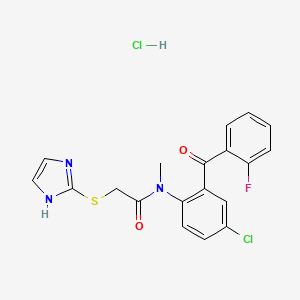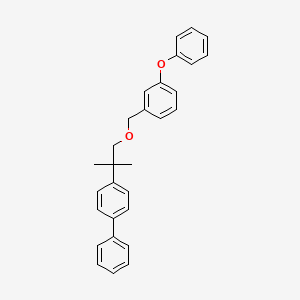
1,1'-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- is a complex organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound features additional functional groups, making it a versatile molecule with various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- typically involves multiple steps, including the formation of the biphenyl core and the introduction of functional groups. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form the biphenyl core by coupling aryl halides with aryl boronic acids.
Friedel-Crafts Alkylation: This reaction introduces alkyl groups to the aromatic ring using alkyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts alkylation reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
科学研究应用
1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 3,4-dimethyl-: Similar structure with two methyl groups on the biphenyl core.
4,4’-Dimethylbiphenyl: Another biphenyl derivative with methyl groups at the 4,4’ positions.
Biphenyl: The simplest form of biphenyl without additional functional groups.
Uniqueness
1,1’-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
80844-20-8 |
|---|---|
分子式 |
C29H28O2 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-phenylbenzene |
InChI |
InChI=1S/C29H28O2/c1-29(2,26-18-16-25(17-19-26)24-11-5-3-6-12-24)22-30-21-23-10-9-15-28(20-23)31-27-13-7-4-8-14-27/h3-20H,21-22H2,1-2H3 |
InChI 键 |
WFOHBDVBJMNMOX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


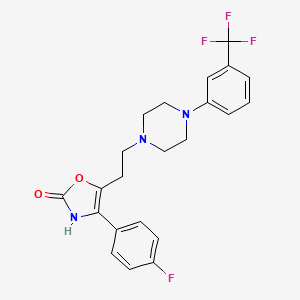
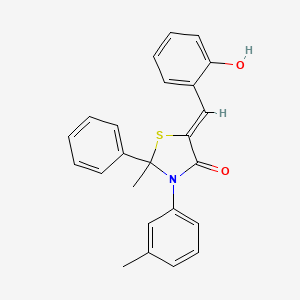
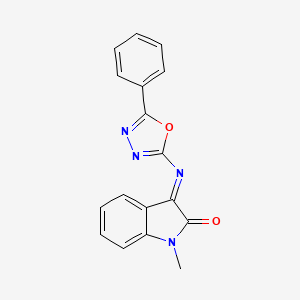
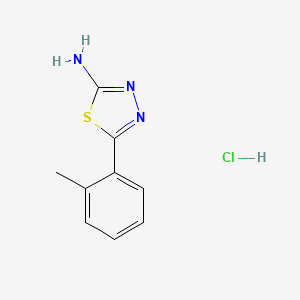
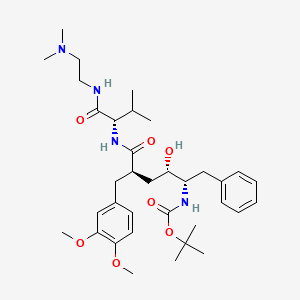
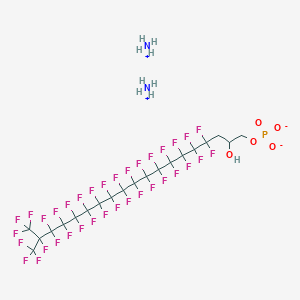
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
